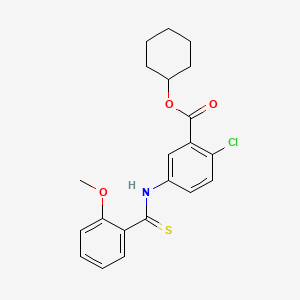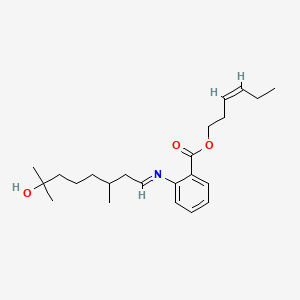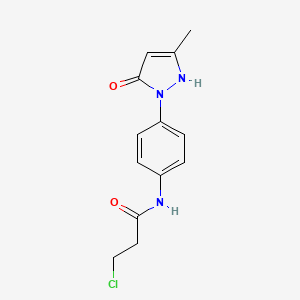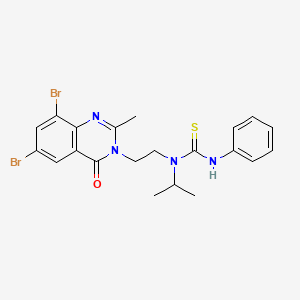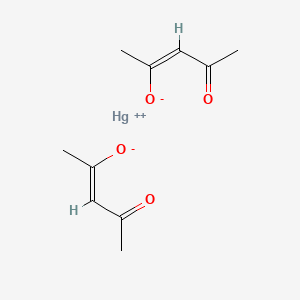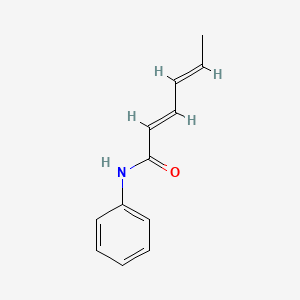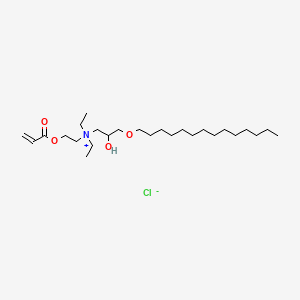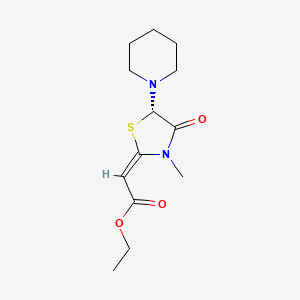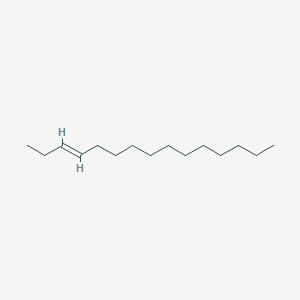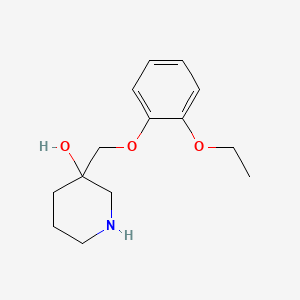
3-((2-Ethoxyphenoxy)methyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Ethoxyphenoxy)methyl)-3-piperidinol is a chemical compound with the molecular formula C14H21NO3. It is a piperidine derivative that has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes an ethoxyphenoxy group attached to a piperidinol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethoxyphenoxy)methyl)-3-piperidinol typically involves the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with piperidine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the intermediate and subsequent reaction with piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Ethoxyphenoxy)methyl)-3-piperidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or pathways.
Mécanisme D'action
The mechanism of action of 3-((2-Ethoxyphenoxy)methyl)-3-piperidinol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it has been shown to interact with β3-adrenergic receptors, affecting processes such as lipolysis and thermogenesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(2-Ethoxyphenoxy)methyl]piperidine: A similar compound with a piperidine core but lacking the hydroxyl group.
2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine: Another related compound with a tetrahydro-1,4-oxazine ring instead of a piperidine ring.
Uniqueness
3-((2-Ethoxyphenoxy)methyl)-3-piperidinol is unique due to its specific structure, which includes both an ethoxyphenoxy group and a piperidinol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
104778-52-1 |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol |
InChI |
InChI=1S/C14H21NO3/c1-2-17-12-6-3-4-7-13(12)18-11-14(16)8-5-9-15-10-14/h3-4,6-7,15-16H,2,5,8-11H2,1H3 |
Clé InChI |
DTZJOKALKLTLDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1OCC2(CCCNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


